molecular formula C8H8BrCl B091528 3-Chlorophenethyl bromide CAS No. 16799-05-6

3-Chlorophenethyl bromide

Cat. No.: B091528
CAS No.: 16799-05-6
M. Wt: 219.5 g/mol
InChI Key: LKPWGXCMVLJRIK-UHFFFAOYSA-N
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Description

3-Chlorophenethyl bromide is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom on the ethyl group and a chlorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenethyl bromide can be synthesized through several methods. One common approach involves the bromination of 3-chlorotoluene followed by the substitution of the methyl group with an ethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenethyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are utilized.

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dehalogenated hydrocarbons.

Scientific Research Applications

3-Chlorophenethyl bromide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Chlorophenethyl bromide involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, allowing the compound to modify biological molecules. The ethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect molecular pathways and cellular functions, making the compound useful in studying biological processes.

Comparison with Similar Compounds

    1-(2-Bromoethyl)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Chlorotoluene: Lacks the bromine atom, limiting its use in specific synthetic applications.

    1-(2-Chloroethyl)-3-bromobenzene: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity patterns.

Uniqueness: 3-Chlorophenethyl bromide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and versatility in chemical reactions. This dual halogenation allows for a broader range of synthetic transformations and applications compared to its mono-halogenated counterparts.

Properties

IUPAC Name

1-(2-bromoethyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPWGXCMVLJRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168455
Record name 1-Bromo-2-(3-chlorophenyl)ethane
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Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16799-05-6
Record name 1-(2-Bromoethyl)-3-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16799-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(3-chlorophenyl)ethane
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Record name 1-Bromo-2-(3-chlorophenyl)ethane
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Record name 3-Chlorophenethyl bromide
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Synthesis routes and methods I

Procedure details

Add triphenylphoshpine (3.90 g, 14.9 mmol) to a stirred solution of 3-chlorophenethyl alcohol (2.0 mL, 14.8 mmol), carbon tetrabromide (4.91 g, 14.8 mmol) and anhydrous dichloromethane (100 mL). Stir for 5 h under nitrogen at room temperature, and then wash with water (100 mL) and brine (100 mL). Dry the dichloromethane layer over magnesium sulfate, filter, and concentrate on a rotary evaporator to give the crude product. The crude product is purified by flash chromatography on silica gel eluting with 100% hexanes to yield 2.30 g (71%) of 1-(2-bromo-ethyl)-3-chloro-benzene: TLC: Rf in 100% hexanes: 0.27; 1H NMR (CDCl3): 7.26-7.11 (m, 3H), 7.09-7.07 (m, 1H), 3.54 (t, 2H), 3.12 (t, 2H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

According to Scheme 11, a solution of 3-chlorophenethyl alcohol (5 g, 32 mmol) in 50 mL of dry MeCN was treated with dibromotriphenylphosphorane (13.54 g, 32 mmol) for 24 h. The reaction mixture was filtered and the solvent was removed in vacuo. The residue was triturated with hexane and filtered. Evaporation of the solvent provided 6.5 g of 3-chlorophenethyl bromide. A solution of the bromide (6.5 g, 29.6 mmol) in 50 mL of dry DMSO containing NaCN (2.17 g, 44 mmol) was heated to 100° C. overnight. The reaction mixture was diluted with water and extracted with ether. The ether layer was washed with water, dried and the solvent was removed in vacuo. Chromatography (silica gel, hexane:ethyl acetate, 4:1) provided 3.7 g of nitrile 89.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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